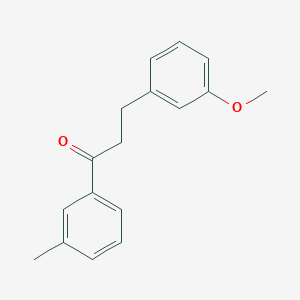

3-(3-Methoxyphenyl)-3'-methylpropiophenone

Description

Contextualization within Contemporary Propiophenone (B1677668) Chemistry Research

The field of propiophenone chemistry is dynamic, with significant research focused on synthesis methods and practical applications. Propiophenone and its derivatives are crucial intermediates in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and fragrances. spectrumchemical.com For instance, propiophenone is a known precursor in the synthesis of pharmaceuticals such as the appetite suppressant phenmetrazine. wikipedia.org

Common synthetic routes to produce the propiophenone core include the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride and the commercial-scale ketonization of benzoic acid and propionic acid over a catalyst at high temperatures. wikipedia.orggoogle.com Research into propiophenone derivatives has also revealed their potential in medicinal chemistry. Studies have investigated certain derivatives for their antihyperglycemic activities, local anesthetic properties, and antimicrobial effects, although many of these applications are still in experimental stages. The global market for propiophenone is expanding, driven by its demand in the pharmaceutical, agrochemical, and fragrance industries, highlighting the ongoing relevance of this class of compounds. dataintelo.com

Overview of Scholarly Investigation Avenues for 3-(3-Methoxyphenyl)-3'-methylpropiophenone

Despite the broad interest in propiophenones, scholarly investigation into this compound is conspicuously absent from published literature. The compound is cataloged by chemical suppliers, and its basic molecular details are known, but dedicated research on its synthesis, characterization, or potential applications has not been reported. bldpharm.comcymitquimica.com This presents a unique opportunity for original research.

Based on its structure, which combines a methoxy-substituted phenyl ring and a methyl-substituted phenyl ring, several avenues of investigation can be proposed. The primary step would be the development of an efficient synthesis pathway, likely adapting known methods like the Friedel-Crafts reaction. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) would be essential to establish a definitive structural and purity profile. Subsequent research could then explore its potential biological activities, drawing parallels from other substituted propiophenones that have shown pharmacological promise.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 898774-40-8 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Synonyms | 1-Propanone, 3-(3-methoxyphenyl)-1-(3-methylphenyl)- |

Current Research Gaps and Future Directions in Propiophenone Derivative Studies

The most significant research gap concerning this compound is the complete lack of empirical data beyond its basic identification. There are no published studies detailing its synthesis, physical and chemical properties, spectroscopic data, or potential utility.

Future research should be directed at filling this void. Key areas for investigation include:

Synthesis and Optimization: Developing and optimizing a reliable synthetic route to produce the compound in sufficient purity and yield for further study.

Physicochemical Characterization: Thoroughly documenting its physical properties (melting point, boiling point, solubility) and spectroscopic characteristics.

Pharmacological Screening: Investigating potential biological activities. Given that other propiophenone derivatives have been explored for various medicinal applications, screening this compound for activities such as antidiabetic, anti-inflammatory, or antimicrobial effects could be a fruitful line of inquiry.

Application as a Building Block: Exploring its use as an intermediate in the synthesis of more complex molecules, a common application for propiophenones in general. spectrumchemical.comgoogle.com

The study of this compound offers a frontier for new discoveries within ketone chemistry. Addressing the current research gaps will not only contribute to the fundamental knowledge of this specific molecule but also potentially unlock new applications for the broader class of propiophenone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJRJRBFZQMSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644211 | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-40-8 | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Methoxyphenyl 3 Methylpropiophenone

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

Published experimental HRMS data for 3-(3-Methoxyphenyl)-3'-methylpropiophenone are not available. However, the theoretical exact mass can be calculated from its molecular formula, C₁₇H₁₈O₂. An HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value with very low error (typically within 5 parts per million), thereby confirming the compound's elemental formula and distinguishing it from any potential isomers.

Interactive Data Table: Theoretical Exact Mass Data for this compound The following table outlines the calculated monoisotopic mass and the expected ion that would be observed in a typical HRMS experiment.

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

| C₁₇H₁₈O₂ | [M+H]⁺ | 255.1380 |

| C₁₇H₁₈O₂ | [M+Na]⁺ | 277.1199 |

| C₁₇H₁₈O₂ | [M]⁺ | 254.1301 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to elucidate the connectivity of atoms within the molecule.

Specific experimental MS/MS spectra for this compound have not been reported. Based on its structure, the primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl group (α-cleavage) and within the propyl chain, as these are common fragmentation patterns for ketones.

Key predicted fragmentation events include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon atoms, leading to the formation of acylium ions.

McLafferty Rearrangement: A potential rearrangement if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the Propyl Chain: Fragmentation along the three-carbon chain connecting the two aromatic rings.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules like CO or CH₃O•.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound This table presents the most probable fragment ions that would be observed upon collision-induced dissociation of the protonated molecule ([M+H]⁺, m/z 255.14).

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 255.14 | 119.08 | C₉H₁₀O | [3-methylbenzoyl]⁺ |

| 255.14 | 135.08 | C₈H₈O | [3-methoxyphenylpropyl]⁺ |

| 135.08 | 121.06 | CH₂ | [methoxytropylium]⁺ or related isomer |

| 119.08 | 91.05 | CO | [tolyl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—namely the two substituted aromatic rings and the carbonyl group—are expected to give rise to characteristic absorption bands.

An experimental UV-Vis spectrum for this specific compound is not available in the reviewed literature. However, the expected electronic transitions can be predicted:

π→π* Transitions: These are high-energy transitions associated with the π-electron systems of the 3-methoxyphenyl (B12655295) and 3'-methylphenyl rings. They are expected to appear as strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n→π* Transition: This is a lower-energy, and typically weaker, transition involving the non-bonding (n) electrons of the carbonyl oxygen atom being excited into an anti-bonding π* orbital. This absorption is characteristic of ketones and is expected to appear at longer wavelengths (around 280-320 nm).

Interactive Data Table: Predicted Electronic Transitions for this compound The table below summarizes the chromophores present in the molecule and the types of electronic transitions they are expected to produce.

| Chromophore | Type of Transition | Expected Wavelength Region (nm) |

| 3-Methoxyphenyl Ring | π→π | ~220-280 |

| 3'-Methylphenyl Ring | π→π | ~220-280 |

| Carbonyl Group (C=O) | n→π* | ~280-320 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

A published crystal structure for this compound could not be located in crystallographic databases. If a suitable single crystal of the compound were grown and analyzed, this technique would provide invaluable data on its molecular architecture. The analysis would reveal the planarity of the aromatic rings, the conformation of the flexible propyl chain connecting them, and the orientation of the methoxy (B1213986) and methyl substituents relative to their respective rings.

Interactive Data Table: Key Molecular Parameters Determinable by X-ray Crystallography This table lists crucial structural parameters of this compound that would be precisely determined through a single-crystal X-ray diffraction experiment.

| Structural Parameter | Description | Expected Value (if available) |

| C=O Bond Length | Length of the carbonyl double bond. | To be determined experimentally |

| C-C-C Bond Angles | Angles within the propyl chain. | To be determined experimentally |

| Dihedral Angles | Torsional angles defining the conformation of the propyl chain. | To be determined experimentally |

| Ring-Chain-Ring Orientation | Spatial relationship between the two aromatic rings. | To be determined experimentally |

| Intermolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice. | To be determined experimentally |

Computational Chemistry and Molecular Modeling Investigations of 3 3 Methoxyphenyl 3 Methylpropiophenone

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of the molecule at the atomic level.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis is also crucial for confirming that the optimized structure is a true energy minimum. For 3-(3-Methoxyphenyl)-3'-methylpropiophenone, characteristic vibrational frequencies can be predicted for its various functional groups. Data from computational studies on analogous aromatic ketones provide a basis for these expected frequencies. niscpr.res.inosti.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Analogous Compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Methoxy (B1213986) (C-O-C) | Asymmetric Stretching | 1250 - 1280 |

| Methoxy (C-O-C) | Symmetric Stretching | 1020 - 1050 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO would likely be centered on the propiophenone (B1677668) moiety, particularly the carbonyl group and its adjacent aromatic ring. The energy gap can be calculated using DFT, and studies on similar methoxy-substituted chalcones and aromatic ketones show gaps typically in the range of 3.7 to 5.7 eV. niscpr.res.inniscpr.res.inresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Methoxy-Substituted Aromatic Ketone.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.5 |

Note: Values are illustrative, based on data for structurally related compounds. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding and intramolecular interactions. A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions, such as hyperconjugation, that occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Methoxy | π* (C-C) of Phenyl Ring | > 20 | p-π* hyperconjugation |

| π (C=C) of Phenyl Ring | π* (C=O) of Carbonyl | 15 - 25 | π-π* conjugation |

| LP (O) of Carbonyl | σ* (C-C) of Phenyl/Ethyl | 2 - 5 | n-σ* hyperconjugation |

| π (C=C) of Phenyl Ring | π* (C=C) of other Phenyl Ring | Variable | π-π* conjugation |

Note: E(2) values are estimates based on typical values for similar systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. osti.gov

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the carbonyl and methoxy groups, due to their high electronegativity and the presence of lone pairs. researchgate.net The most positive regions would likely be associated with the hydrogen atoms of the aromatic rings.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and other time-dependent processes. nih.govbiorxiv.org

Torsion around the bond connecting the 3-methoxyphenyl group to the carbonyl carbon.

Torsion around the bond connecting the 3'-methylphenyl group to the methylene (B1212753) carbon.

Rotation of the methoxy group relative to its attached phenyl ring.

Rotation within the propiophenone side chain.

MD simulations can explore the potential energy surface associated with these rotations. By systematically rotating a specific dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The peaks in this profile correspond to the energy barriers that must be overcome for the rotation to occur. These barriers dictate the rate of interconversion between different conformers at a given temperature. The flexibility and preferred conformations of the molecule are critical for its interactions in a biological or chemical system, as they determine how the molecule can adapt its shape to fit into a binding site or react with another molecule. Simulations can reveal the most populated conformational states and the dynamics of transitioning between them. scienceopen.commdpi.com

Table 4: Conceptual Rotational Barriers for Key Torsional Angles in this compound.

| Rotatable Bond | Description of Rotation | Expected Rotational Barrier |

| Phenyl—Carbonyl | Rotation of the phenyl ring relative to the carbonyl group | Moderate to High |

| Phenyl—Methoxy | Rotation of the methoxy group | Low |

| Carbonyl—Ethyl | Rotation of the ethyl group | Low |

Note: The barrier heights are qualitative estimates. Specific values would require dedicated computational studies.

Solvent Effects on Molecular Behavior

The behavior of a molecule in solution is significantly influenced by the surrounding solvent. Computational methods, such as those employing Density Functional Theory (DFT), are used to analyze and predict these effects. longdom.org When a molecule is in a solvent environment, both the wavelength and intensity of its absorption bands can be affected due to the unequal perturbation of the ground and excited electronic states. longdom.org

Atomistic molecular dynamics simulations are another powerful tool to study solvent influence. By simulating the molecule in different solvents, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), researchers can understand how solvent nature affects the bulk packing and conformational properties of molecules. nih.gov For instance, studies on similar aromatic compounds show that with an increase in solvent polarity, the maximum absorption peak position can exhibit a redshift, indicating a direct effect on photoexcitation behavior. mdpi.com The choice of solvent can promote more flexibility in dihedral angles, allowing molecular chains to come nearer to each other. nih.gov In some cases, the use of poorer solvents can lead to more coplanar interactions between neighboring molecular segments. nih.gov For aromatic ketones like benzophenone, a related structure, the excited state dipole moment is found to be greater than its ground state counterpart, a property that is modulated by the solvent environment. longdom.org

These computational approaches allow for a systematic investigation of how solvents would alter the conformational equilibrium, electronic properties, and intermolecular interactions of a specific compound like this compound.

Table 1: Illustrative Solvent Effects on Molecular Properties of Aromatic Ketones This table is a conceptual representation based on general findings for aromatic ketones and does not represent experimental data for this compound.

| Solvent | Dielectric Constant (ε) | Predicted Effect on Absorption Max (λmax) | Predicted Effect on Dipole Moment (µ) |

| Cyclohexane | 2.02 | Baseline | Low |

| Dichloromethane | 8.93 | Small Redshift | Intermediate |

| Acetonitrile | 37.5 | Noticeable Redshift | High |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are essential disciplines in modern drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models help guide the synthesis of new analogues with potentially enhanced potency. nih.govnih.gov

QSAR models have been successfully developed for various series of propiophenone derivatives to understand their structural requirements for specific biological activities. nih.govresearchgate.net For example, 3D-QSAR modeling has been applied to propiophenone derivatives to explore their structure-activity relationships and structural requirements for inhibitory activity against targets like HIV-1 protease. researchgate.net In such studies, a set of compounds with known activities (the training set) is used to build a model, which is then validated for its predictive power using statistical metrics. mdpi.com

Key statistical parameters include the conventional coefficient (R²), which measures the model's descriptive capability, and the cross-validated coefficient (Q²), which assesses its predictive capability. researchgate.netmdpi.com A Q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com These models generate contour maps that visualize where steric bulk, electrostatic charge, or other fields would favorably or unfavorably impact biological activity, thus guiding the design of new derivatives. researchgate.net

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Propiophenone Analogs This table represents typical data from a QSAR study on analogous compounds. researchgate.netmdpi.com

| Model Type | R² (Conventional Coefficient) | Q² (Cross-Validated Coefficient) | F-value (Fischer's Test) | SEE (Standard Error of Estimation) | Predictive Utility |

| CoMFA | 0.94 | 0.59 | 150.7 | 0.21 | Good descriptive and predictive capability |

| CoMSIA/SHE | 0.974 | 0.69 | 245.1 | 0.15 | High predictive accuracy |

Computational drug design strategies are broadly categorized as ligand-based or structure-based. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the information from a set of molecules known to be active. researchgate.net A common method is pharmacophore modeling, where a set of active molecules is superimposed to identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for biological activity. researchgate.net This pharmacophore hypothesis then serves as a 3D query to screen databases for new, structurally diverse molecules that match the feature arrangement. researchgate.net

Structure-based design is utilized when the 3D structure of the target macromolecule (e.g., an enzyme or receptor) has been determined experimentally (e.g., via X-ray crystallography) or modeled. arxiv.orgresearchgate.net This approach involves designing ligands that are complementary in shape and chemical properties to the target's binding site. researchgate.net Key techniques include molecular docking (see section 4.4) and de novo design, where novel molecular structures are built fragment by fragment directly within the binding pocket of the protein. arxiv.orgresearchgate.net These methods allow for the rational design of molecules with a high predicted affinity and specificity for the target. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design. nih.gov

Molecular docking algorithms explore numerous possible conformations of a ligand within the active site of a protein. ajpp.in The goal is to identify the most plausible binding mode, which is the conformation and orientation of the ligand that results in the most stable protein-ligand complex. nih.gov The output of a docking study provides detailed insights into the intermolecular interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. jbcpm.com

For instance, in studies of analogous heterocyclic compounds, docking has been used to identify key hydrogen bonds between the ligand and specific residues like TYR, LYS, and ARG in a protein's active site. ajpp.injbcpm.com Understanding these specific binding modes is crucial for explaining the compound's mechanism of action and for guiding lead optimization to enhance binding affinity. nih.gov

Table 3: Hypothetical Binding Interactions for a Propiophenone Derivative in a Kinase Active Site This table illustrates the type of data generated from molecular docking studies, based on findings for similar molecules. ajpp.injbcpm.com

| Ligand Functional Group | Interacting Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

| Carbonyl Oxygen | LYS 151 | Hydrogen Bond | 2.1 |

| Methoxy Oxygen | TYR 140 | Hydrogen Bond | 2.4 |

| Phenyl Ring | PHE 210 | π-π Stacking | 3.8 |

| Methylphenyl Ring | LEU 88, VAL 95 | Hydrophobic Interaction | N/A |

A critical output of molecular docking is a scoring function that estimates the binding affinity between the protein and the ligand. researchgate.net This score, often expressed as a binding energy in kcal/mol, quantifies the stability of the predicted binding pose. jbcpm.com A lower (i.e., more negative) binding energy value generally correlates with a higher predicted binding affinity. researchgate.net

These interaction energies are calculated based on a variety of factors, including electrostatic and van der Waals interactions. psu.edu By comparing the docking scores of different compounds, researchers can rank potential inhibitors and prioritize the most promising candidates for synthesis and experimental testing. plos.org For example, docking studies on various compounds against fungal protein targets have shown binding free energies ranging from -8.0 to -10.3 kcal/mol. jbcpm.com More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied post-docking to refine binding free energy predictions. researchgate.net

Table 4: Example Ligand-Protein Interaction Energies for Propiophenone Analogs against a Target Protein This table shows representative binding energy data from docking studies. jbcpm.complos.org Lower scores indicate stronger predicted binding.

| Compound Analog | Target Protein | Docking Score / Binding Energy (kcal/mol) |

| Analog A | HIV-1 Protease | -8.5 |

| Analog B | HIV-1 Protease | -9.2 |

| Analog C (with added H-bond donor) | HIV-1 Protease | -10.1 |

| This compound | HIV-1 Protease | (To be determined by simulation) |

Chemical Reactivity and Advanced Transformations of 3 3 Methoxyphenyl 3 Methylpropiophenone

Reduction Chemistry of the Propiophenone (B1677668) Carbonyl Group

The reduction of the carbonyl group in propiophenone derivatives is a fundamental transformation that leads to the formation of valuable secondary alcohols. The specific outcome of the reduction can be controlled through the careful selection of reagents and reaction conditions, allowing for either non-selective or highly stereoselective conversions.

The conversion of a ketone to a secondary alcohol is a common and reliable transformation in organic synthesis. For 3-(3-Methoxyphenyl)-3'-methylpropiophenone, the carbonyl group can be chemoselectively reduced to the corresponding secondary alcohol, 1-(3-methylphenyl)-3-(3-methoxyphenyl)propan-1-ol. This is typically achieved using complex metal hydrides.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. wikipedia.org Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and exhibits excellent chemoselectivity for aldehydes and ketones over other reducible functional groups. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. While powerful, it shows less chemoselectivity if other sensitive functional groups are present.

Table 1: Common Reagents for Chemoselective Carbonyl Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temp. | 1-(3-methylphenyl)-3-(3-methoxyphenyl)propan-1-ol |

The reduction of the prochiral ketone this compound results in the formation of a new stereocenter, yielding a racemic mixture of the corresponding chiral alcohol. Enantioselective reduction methods are employed to synthesize a single enantiomer, a critical step in the production of many pharmaceuticals and fine chemicals. wikipedia.orgnih.gov

Several strategies exist for achieving high enantioselectivity:

Chirally Modified Hydride Reagents: Stoichiometric amounts of chiral ligands, such as amino alcohols or BINOL, can be used to modify powerful reducing agents like LiAlH₄ or borohydrides. wikipedia.org These chiral complexes create a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other.

Catalytic Asymmetric Reduction: This is a more atom-economical approach where a substoichiometric amount of a chiral catalyst is used. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. researchgate.net

Biocatalysis: Enzymes or whole-organism systems, such as plant tissues, can be used to reduce ketones with high enantioselectivity. nih.gov For instance, studies on acetophenone (B1666503) and its derivatives have shown that biocatalysts from sources like apple, carrot, or potato can yield chiral alcohols with high enantiomeric excess (e.e.). nih.govresearchgate.net

Table 2: Selected Stereoselective Reduction Methods for Aromatic Ketones

| Method | Catalyst / Reagent | Typical Enantioselectivity (e.e.) |

|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine Catalyst | >90% |

| Noyori Asymmetric Hydrogenation | Ru-BINAP Catalyst | Up to 99% |

| Borane Reduction | Chiral γ-amino alcohol derivatives | Up to 95% rug.nl |

Catalytic hydrogenation and transfer hydrogenation are powerful methods for the reduction of ketones to alcohols, often proceeding under mild conditions with high yields. wikipedia.org

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous metal catalyst. chemie-brunschwig.ch Metals such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on carbon, are commonly used. Asymmetric hydrogenation can be achieved by using homogeneous catalysts featuring chiral ligands, such as the Nobel Prize-winning work on Ru-BINAP systems, which provides a route to enantiomerically enriched alcohols. wikipedia.org

Transfer Hydrogenation offers a practical alternative that avoids the need for high-pressure hydrogen gas. wikipedia.org Instead, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a transition metal catalyst. wikipedia.orgrsc.org Ruthenium and iridium complexes are particularly effective for the transfer hydrogenation of aromatic ketones. researchgate.netmdpi.com These reactions are often performed under mild conditions and can be rendered highly enantioselective by employing chiral ligands on the metal center. researchgate.net The process is considered a green chemistry approach, especially when using benign hydrogen donors like alcohols. rsc.org

Table 3: Comparison of Hydrogenation Methods for Aromatic Ketones

| Method | Hydrogen Source | Catalyst Example | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ Gas | Pd/C, PtO₂ | High efficiency; can be made asymmetric. chemie-brunschwig.ch |

| Asymmetric Hydrogenation | H₂ Gas | [RuCl₂(BINAP)]₂ | High enantioselectivity for chiral alcohols. wikipedia.org |

| Transfer Hydrogenation | Isopropanol, Formic Acid | Iridium or Ruthenium complexes | Avoids pressurized H₂; mild conditions. wikipedia.orgresearchgate.net |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for attack by various nucleophiles. These addition reactions are fundamental for carbon-carbon bond formation, enabling the extension of the molecule's carbon skeleton and the creation of more complex structures, such as tertiary alcohols and alkenes.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to ketones. libretexts.orglibretexts.org The reaction of this compound with an organometallic reagent results in the formation of a tertiary alcohol after an acidic or aqueous workup. youtube.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate yields the final tertiary alcohol product. This reaction is a highly versatile method for constructing sterically congested carbon centers. The choice of the R-group in the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group added to the carbonyl carbon. nih.gov

Table 4: Examples of Organometallic Addition to this compound

| Organometallic Reagent | R-Group | Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(3-methylphenyl)-2-methyl-3-(3-methoxyphenyl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | Phenyl | 1-(3-methylphenyl)-2-phenyl-3-(3-methoxyphenyl)propan-2-ol |

It is crucial that these reactions are performed under anhydrous conditions, as the strong basicity of organometallic reagents will cause them to deprotonate water or other acidic functional groups rather than adding to the ketone. libretexts.orglibretexts.org

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes. wikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon of this compound to form a new carbon-carbon double bond, replacing the original C=O bond. libretexts.org A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.orgmasterorganicchemistry.com

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. masterorganicchemistry.comnih.gov This intermediate subsequently collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. organic-chemistry.org

The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl groups) typically yield (Z)-alkenes. organic-chemistry.org

Table 5: Alkene Synthesis via Wittig Reaction

| Wittig Reagent (Ph₃P=CHR) | R-Group | Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | H | 1-(3-methylphenyl)-3-(3-methoxyphenyl)-1-propene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | CH₃ | 1-(3-methylphenyl)-3-(3-methoxyphenyl)-1-butene |

Alpha-Substitution and Enolate Chemistry

The carbonyl group of this compound imparts acidity to the protons on the adjacent alpha-carbon. Deprotonation at this position generates a nucleophilic enolate, which is a cornerstone intermediate for a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comwikipedia.org The formation and subsequent reaction of this enolate are influenced by factors such as the choice of base, solvent, and electrophile. bham.ac.uk

The enolate anion is a resonance-stabilized species, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This dual reactivity, known as being an ambident nucleophile, means it can react on either carbon or oxygen, although reactions with most carbon-based electrophiles occur at the alpha-carbon. bham.ac.uk

For an unsymmetrical ketone like this compound, enolate formation can be directed by kinetic or thermodynamic control. libretexts.org

Kinetic Control : Utilizes a strong, sterically hindered base (e.g., Lithium diisopropylamide - LDA) at low temperatures. This rapidly removes the most accessible, though not necessarily most acidic, proton. libretexts.org

Thermodynamic Control : Employs a weaker base in a protic solvent, allowing an equilibrium to be established, which favors the formation of the more stable, more substituted enolate. libretexts.org

Halogenation and Alkylation at the Alpha-Carbon

The enolate of this compound is a potent nucleophile that readily reacts with electrophiles like halogens and alkyl halides in SN2-type reactions. libretexts.orgmdpi.com

Alpha-Halogenation: The introduction of a halogen (F, Cl, Br, I) at the alpha-position is a common transformation for ketones. These reactions can be performed under acidic, basic, or neutral conditions. A variety of reagents have been developed for the direct α-halogenation of aryl ketones, yielding synthetically valuable α-haloketone intermediates. mdpi.com For instance, reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) can be used for bromination.

Alpha-Alkylation: This process involves the reaction of the pre-formed enolate with an alkyl halide, forming a new carbon-carbon bond at the alpha-position. libretexts.org The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective due to the SN2 mechanism. libretexts.org The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete conversion of the ketone to the enolate, preventing self-condensation side reactions. bham.ac.uk

Interactive Table: Potential Alpha-Substitution Reactions

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Bromination | 1. LDA, THF, -78°C; 2. Br₂ | 2-Bromo-1-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one |

| Iodination | I₂, Oxone® (grinding) mdpi.com | 2-Iodo-1-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one |

| Methylation | 1. LDA, THF, -78°C; 2. CH₃I | 1-(3-Methoxyphenyl)-2-methyl-1-(3-methylphenyl)butan-1-one |

| Benzylation | 1. NaH, THF; 2. Benzyl Bromide | 1-(3-Methoxyphenyl)-1-(3-methylphenyl)-2-phenylpropan-1-one |

Condensation Reactions Involving the Alpha-Protons

The alpha-protons of this compound are sufficiently acidic to participate in base-catalyzed condensation reactions, most notably the Aldol (B89426) condensation. azom.com In a crossed-aldol condensation, the enolate of this ketone can react with an aldehyde that lacks alpha-protons (e.g., benzaldehyde) to prevent self-condensation of the aldehyde partner. uomustansiriyah.edu.iq These reactions are fundamental in organic synthesis for constructing larger molecular frameworks. kau.edu.sa The initial product is a β-hydroxy ketone, which often dehydrates upon heating or under the reaction conditions to yield an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. azom.comuomustansiriyah.edu.iq

The reaction between the enolate of this compound and an aromatic aldehyde would proceed as follows:

Enolate Formation: A base (e.g., NaOH, KOH) removes a proton from the alpha-carbon of the ketone.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated, typically by the solvent (e.g., water, ethanol), to give the β-hydroxy ketone.

Dehydration: Elimination of a water molecule yields the conjugated α,β-unsaturated ketone.

Interactive Table: Potential Crossed-Aldol Condensation Products

| Aldehyde Reactant | Base/Solvent | Final Product (after dehydration) |

|---|---|---|

| Benzaldehyde | NaOH, Ethanol/H₂O | 1-(3-Methoxyphenyl)-2-methyl-1,3-diphenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | KOH, Ethanol/H₂O magritek.com | 1,3-bis(3-Methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one |

| 4-Nitrobenzaldehyde | NaOH, Ethanol/H₂O | 1-(3-Methoxyphenyl)-2-methyl-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one |

Oxidative Transformations

Oxidative reactions on this compound can be directed at two primary sites: the alpha-carbon adjacent to the carbonyl group and the aromatic rings.

Alpha-Oxidation Reactions (e.g., α-Oxytosylation)

Alpha-oxidation introduces an oxygen-containing functional group at the carbon adjacent to the carbonyl. This transformation is valuable for synthesizing α-hydroxy ketones and their derivatives. A key example of this is α-oxytosylation, which installs a tosylate group at the alpha-position. This reaction can be achieved using hypervalent iodine(III) reagents, such as PhI(OH)OTs (Koser's reagent) or through catalytic methods. cardiff.ac.ukresearchgate.net The resulting α-tosyloxy ketone is a versatile intermediate that can undergo nucleophilic substitution to introduce a variety of functional groups.

Research into the catalytic enantioselective α-oxytosylation of propiophenone itself has demonstrated the feasibility of this transformation, providing a pathway to chiral building blocks. cardiff.ac.uk Similar reactivity would be expected for substituted propiophenones like the title compound. Other related alpha-oxidations include α-benzoxylation, which can be catalyzed by tetra-n-butylammonium iodide (TBAI) with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Aromatic Oxidation and Functionalization

The two aromatic rings of this compound are susceptible to oxidative functionalization, although their reactivity differs based on the attached substituents.

The 3-Methoxyphenyl (B12655295) Ring: The methoxy (B1213986) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack and oxidation. iunajaf.edu.iq Under metabolic conditions, such rings are often hydroxylated, typically at the para-position to the activating group. iunajaf.edu.iq Synthetic methods, such as electrochemical oxidation, can also be employed to functionalize electron-rich aromatic C-H bonds. nih.gov This can lead to the formation of phenols or quinone-like structures, especially under more forceful oxidative conditions. nih.gov The oxidation of phenols can proceed to form quinones, which are stable cyclic diketones. beilstein-journals.org

The 3'-Methylphenyl Ring: The methyl group is a weaker activating group compared to the methoxy group. While it still directs electrophilic substitution to the ortho and para positions, it is less prone to oxidation than the methoxy-substituted ring. Selective functionalization would likely favor the more activated 3-methoxyphenyl ring under controlled conditions. However, strong oxidizing agents could potentially oxidize the methyl group itself to a carboxylic acid.

Interactive Table: Potential Oxidative Transformations

| Reaction Type | Reagent/Conditions | Target Site | Expected Product Class |

|---|---|---|---|

| α-Oxytosylation | PhI(OH)OTs | Alpha-Carbon | α-Tosyloxy ketone researchgate.net |

| α-Benzoxylation | Terminal Aryl Alkenes, TBAI, TBHP researchgate.net | Alpha-Carbon | α-Benzoyloxy ketone |

| Aromatic Hydroxylation | Cytochrome P450 model systems | 3-Methoxyphenyl ring | Phenolic derivative (e.g., 4-hydroxy-3-methoxyphenyl) iunajaf.edu.iq |

| Aromatic C-H Imidation | Electrochemical oxidation, Sulfonimide nih.gov | 3-Methoxyphenyl ring | Aryl sulfonimide derivative |

Preclinical Biological Research and Structure Activity Relationship Sar of 3 3 Methoxyphenyl 3 Methylpropiophenone Analogs

In Vitro Biochemical Assays for Target Identification

In vitro assays are fundamental in early-stage drug discovery for identifying the specific molecular targets of a compound and quantifying its potency and selectivity. For analogs of the 1,3-diarylpropan-1-one family, these assays have primarily focused on enzyme inhibition and receptor binding.

Enzyme Inhibition Potency and Selectivity (e.g., PTP1B, AChE, MAO-B, COX-2)

The 1,3-diarylpropenone (chalcone) scaffold has proven to be a privileged structure for designing enzyme inhibitors. nih.gov Modifications to the two aromatic rings (commonly designated Ring A and Ring B) and the three-carbon α,β-unsaturated ketone system allow for the fine-tuning of inhibitory activity against various enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. ijpsm.com Numerous chalcone (B49325) derivatives have been identified as potent PTP1B inhibitors. ijpsm.comnih.gov Kinetic studies have revealed that these analogs can act through different mechanisms, including competitive and non-competitive inhibition. ijpsm.comnih.gov For instance, xanthoangelol (B1683599) K was found to be a competitive inhibitor, while the potent compound LXQ-87 inhibits PTP1B non-competitively with an IC₅₀ value of 1.061 µM. ijpsm.comnih.gov The inhibitory potency is highly dependent on the substitution pattern; compounds with electron-drawing groups on Ring B and multiple hydroxyl groups often show enhanced activity. ijpsm.com

Table 1: PTP1B Inhibition by Chalcone Analogs

| Compound | Description | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| LXQ-87 | Bromocatechol-chalcone derivative | 1.061 | Non-competitive | nih.gov |

| Xanthoangelol K | Prenylated chalcone | ~0.82 (µg/ml) | Competitive | ijpsm.com |

| Broussochalcone | Hydroxylated chalcone | 21.5 | Not specified | ijpsm.com |

| Compound 28 (Chen et al.) | Heterocyclic ring-substituted chalcone | 3.12 | Not specified | ijpsm.com |

| AJ-10 | (E)-3-(furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | >30 (62.87% inhibition at 30 µM) | Not specified | annalsofrscb.ro |

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Chalcone derivatives have been investigated as a framework for new AChE inhibitors. mdpi.com Structure-activity relationship studies show that electron-donating groups on the chalcone rings generally enhance AChE inhibitory activity, while electron-withdrawing groups decrease it. mdpi.com The mode of inhibition for these analogs is typically competitive, with inhibition constants (Ki) ranging from the sub-micromolar to the high micromolar range. mdpi.com For example, a series of chalcones showed Ki values between 0.61 and 86.11 µM. mdpi.com

Monoamine Oxidase-B (MAO-B): Selective MAO-B inhibitors are effective for the treatment of Parkinson's disease. Chalcones have emerged as a promising class of reversible and selective MAO-B inhibitors. tandfonline.comnih.govnih.gov Extensive SAR studies have demonstrated that substitution patterns are critical for both potency and selectivity over the MAO-A isoform. nih.govacs.org Analogs with a dimethylamino group on Ring B and halogens on Ring A exhibit high inhibitory activity and selectivity for MAO-B. nih.gov A series of isopropyl-tailed chalcones also showed potent and selective MAO-B inhibition, with the most potent compound (CA4) having an IC₅₀ of 0.032 µM. acs.org Kinetic analyses have shown these chalcones to be competitive inhibitors. nih.gov

Table 2: MAO-B Inhibition by Chalcone Analogs

| Compound | Description | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Source |

|---|---|---|---|---|---|

| Compound 16 (Shalaby et al.) | Chalcone analog | Ki = 0.020 | Ki = 0.047 | ~2.35 | nih.gov |

| Compound 1 (Shalaby et al.) | 4-N(CH₃)₂ on Ring B, 3-Cl on Ring A | 0.123 | >10 | >81 | nih.gov |

| CA4 | Isopropyl-tailed, p-OH on Ring A | 0.032 | 1.592 | 49.75 | acs.org |

| CA3 | Isopropyl-tailed, p-F on Ring A | 0.035 | 12.363 | 353.23 | acs.org |

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a class of anti-inflammatory drugs. Chalcones have been evaluated for their ability to selectively inhibit COX-2 over COX-1, which is associated with fewer gastrointestinal side effects. Certain substitution patterns can confer significant COX-2 selectivity.

Receptor Binding Studies and Ligand Efficacy (e.g., Melatonin (B1676174) Receptors, CNS Receptors)

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that regulate circadian rhythms and are targets for sleep and mood disorders. nih.govmdpi.com While the 1,3-diarylpropan-1-one scaffold is not a classic structure for melatonin ligands, the development of synthetic agonists and antagonists for these receptors provides a framework for evaluating new chemical entities. mdpi.com Ligand binding assays, typically using 2-[¹²⁵I]-iodomelatonin, are employed to determine the binding affinity (Ki) of test compounds for MT1 and MT2 receptors. nih.gov Further functional assays are required to classify these ligands as agonists, antagonists, or inverse agonists. nih.gov

Central Nervous System (CNS) Receptors: Beyond melatonin receptors, the diverse pharmacology of 1,3-diarylpropan-1-one analogs extends to other CNS targets. For example, some chalcone analogs have been explored as antagonists for adenosine (B11128) A₁ and A₂A receptors, which are implicated in Parkinson's disease. mdpi.com Additionally, given the structural similarities to certain classes of cannabinoid receptor ligands, this scaffold presents an opportunity for exploration. Binding assays for cannabinoid receptors (CB1 and CB2) are used to screen for compounds that could modulate the endocannabinoid system, which plays a role in pain, appetite, and mood. nih.govnih.gov

Cellular-Level Mechanism of Action Investigations

Moving from biochemical assays to cell-based models allows for the investigation of a compound's effect on complex cellular processes and signaling pathways.

Cellular Pathway Modulation (e.g., interference with cell cycle progression)

A significant body of research has shown that chalcone analogs exert antiproliferative effects by modulating cellular pathways that control cell division. nih.govmdpi.com A common mechanism observed is the arrest of the cell cycle, frequently in the G2/M phase. mdpi.comnih.govmdpi.com This cell cycle arrest is often a consequence of the compound's interaction with the microtubule network, as some chalcones can bind to tubulin and inhibit its polymerization, disrupting the formation of the mitotic spindle. nih.gov

Furthermore, these analogs can modulate key signaling pathways involved in cell survival and proliferation. Studies have shown that treatment with chalcone derivatives can lead to:

Modulation of MAPK and Akt/PI3K pathways: A chalcone derivative was found to suppress cancer cell growth by modulating the MAPK and Akt signaling pathways. nih.gov Another study showed that an indole (B1671886) chalcone derivative inhibited the PI3K/Akt/mTOR pathway. mdpi.com

Induction of Apoptosis: The G2/M arrest is often followed by the induction of programmed cell death (apoptosis). This is characterized by the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com

Regulation of Cell Cycle Proteins: Chalcones can decrease the levels of key cell cycle proteins such as Cdc25C, cyclin-dependent kinase 1 (Cdk1), and cyclin B1, which are essential for entry into mitosis. mdpi.com

Interaction with Specific Molecular Targets as Electrophiles

The chemical reactivity of the chalcone scaffold is a key determinant of its biological activity. The α,β-unsaturated ketone moiety functions as a Michael acceptor, making it an electrophile that can react with nucleophilic residues in proteins. mdpi.combohrium.com The primary biological nucleophile targeted is the sulfhydryl group of cysteine residues. mdpi.com

This reactivity allows chalcones to act as covalent inhibitors of certain enzymes. By forming a stable, covalent bond with a cysteine residue in or near the active site, the chalcone can permanently inactivate the enzyme. This mechanism has been proposed for the inhibition of cysteine proteases and other enzymes. nih.govnih.gov This covalent binding mechanism is particularly relevant for enzymes like the NLRP3 inflammasome and certain viral proteases, which have reactive cysteine residues in their active sites. bohrium.comnih.gov

Advanced Structure-Activity Relationship (SAR) Analysis

SAR analysis systematically investigates how changes in a molecule's chemical structure affect its biological activity, guiding the optimization of lead compounds. nih.govresearchgate.net For the 1,3-diarylpropan-1-one and chalcone analogs, extensive SAR studies have been conducted across various biological targets.

Key SAR findings for different enzyme targets include:

For PTP1B Inhibition: The number and position of hydroxyl groups play a crucial role, likely by forming hydrogen bonds within the enzyme's active site. ijpsm.com The presence of electron-withdrawing groups on Ring B has also been shown to enhance inhibitory potency. ijpsm.com

For MAO-B Inhibition: High selectivity for MAO-B over MAO-A is often achieved with specific substitution patterns. For example, analogs with a 4'-dimethylamino group on Ring B and a halogen (Cl, F) at the 3- or 4-position of Ring A show high selectivity. nih.gov On Ring A, a para-hydroxyl or fluoro group provides higher MAO-B inhibition than other substituents like chloro or bromo. acs.org

For AChE Inhibition: The electronic properties of the substituents are critical. Electron-donating groups, such as methoxy (B1213986) groups, particularly on Ring A, tend to increase inhibitory activity, whereas electron-withdrawing groups diminish it. mdpi.com

In general, the lipophilicity, electronic nature, and steric bulk of the substituents on both phenyl rings are key modulators of activity and selectivity. mdpi.com The flexibility of the three-carbon linker in saturated 1,3-diarylpropan-1-ones versus the rigidity of the double bond in chalcones also significantly influences how the molecule fits into a binding site. These detailed SAR studies are essential for rationally designing new analogs with improved potency, selectivity, and drug-like properties.

Positional Scanning of Substituents on Phenyl Rings

Systematic evaluation of the substitution patterns on the two phenyl rings of propiophenone (B1677668) derivatives has revealed critical insights into their biological activity. A notable study by Ivković et al. on a series of phenylpropiophenone derivatives as potential anticancer agents provides a basis for understanding these relationships. nih.gov Although this study does not specifically detail the 3-(3-Methoxyphenyl)-3'-methylpropiophenone, the findings for related analogs offer valuable predictive information.

The research involved the synthesis and cytotoxic evaluation of various propiophenone analogs against several human cancer cell lines. The position and nature of substituents on both the aniline-derived phenyl ring (A-ring) and the propiophenone phenyl ring (B-ring) were found to significantly influence the anticancer activity.

For instance, the presence of electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. The following table summarizes the general trends observed in the SAR studies of propiophenone analogs, which can be extrapolated to understand the potential impact of substituents on this compound.

| Substituent Position | Substituent Type | General Impact on Anticancer Activity |

|---|---|---|

| Para-position of Phenyl Ring A | Electron-withdrawing (e.g., -Cl, -F) | Generally enhances activity |

| Meta-position of Phenyl Ring A | Electron-donating (e.g., -OCH3) | Variable, can either increase or decrease activity depending on the specific analog and cell line |

| Ortho-position of Phenyl Ring B | Bulky groups | Often leads to a decrease in activity due to steric hindrance |

| Para-position of Phenyl Ring B | Small, lipophilic groups | Can improve cell permeability and activity |

These findings underscore the importance of a systematic positional scanning approach to delineate the SAR of this class of compounds. The 3-methoxy group on one phenyl ring and the 3'-methyl group on the other in the titular compound represent a specific substitution pattern whose biological effects can be rationalized within the broader context of these SAR studies.

Elucidation of Pharmacophore Features

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the phenylpropiophenone class of compounds, quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating their key pharmacophoric features responsible for their anticancer activity. nih.gov

A typical pharmacophore model for this class of compounds, derived from active analogs, generally includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These features are spatially arranged in a specific geometry that allows for optimal interaction with the active site of the biological target.

The key pharmacophoric features identified for active propiophenone derivatives often include:

Two Aromatic Rings: These are fundamental for establishing hydrophobic and π-π stacking interactions within the binding pocket of the target protein.

A Hydrogen Bond Acceptor: The carbonyl group of the propiophenone moiety is a crucial hydrogen bond acceptor, forming a key interaction with the biological target.

Hydrophobic Groups: Substituents on the phenyl rings, such as the methoxy and methyl groups in this compound, contribute to the hydrophobic character of the molecule, which is often important for binding affinity.

Specific Spatial Arrangement: The relative orientation and distance between these features are critical for biological activity.

The 3D-QSAR studies on phenylpropiophenone derivatives have generated models that visually represent these pharmacophoric features as spheres and vectors in three-dimensional space. These models serve as valuable tools for the virtual screening of large compound libraries to identify new potential anticancer agents with the same mechanism of action and for the rational design of novel, more potent analogs. nih.gov

Impact of Stereochemistry on Biological Activity

The propiophenone scaffold of this compound contains a chiral center at the carbon atom bearing the phenyl and methylphenyl groups. Consequently, this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a chiral molecule, leading to stereospecific interactions.

While specific studies on the stereochemistry of this compound and its direct impact on biological activity are not extensively documented in the readily available literature, the general principles of stereopharmacology strongly suggest that the two enantiomers would likely display different potencies. One enantiomer, often referred to as the "eutomer," may fit more precisely into the binding site of the target protein and elicit a stronger biological response, while the other enantiomer, the "distomer," may have lower activity or even interact with different biological targets, potentially leading to side effects.

The differential activity of stereoisomers has been demonstrated for other classes of compounds with similar structural motifs. For example, in synthetic cathinone (B1664624) derivatives, which also possess a propiophenone-like core, the stereochemistry at the α-carbon has been shown to be a critical determinant of their activity at monoamine transporters.

Therefore, the stereoselective synthesis or separation of the enantiomers of this compound and their subsequent biological evaluation would be a crucial step in the preclinical development of this compound. Such studies would provide a deeper understanding of its mechanism of action and could lead to the development of a single-enantiomer drug with an improved therapeutic profile.

Applications in Organic Synthesis and Medicinal Chemistry Research Excluding Clinical

Utility as a Versatile Synthetic Building Block

There is no available data on the use of 3-(3-Methoxyphenyl)-3'-methylpropiophenone as a synthetic building block.

Precursor for Complex Organic Molecules and Heterocyclic Systems

Information regarding the role of this compound as a precursor for synthesizing complex organic molecules or heterocyclic systems is not present in the scientific literature. Typically, this section would detail reactions where the compound's core structure is elaborated upon to build more intricate molecular architectures. For example, similar 1,3-diarylpropanones can sometimes be cyclized to form heterocyclic rings like pyrimidines or benzodiazepines, but no such transformations have been reported for this specific compound.

Intermediate in the Synthesis of Specific Research Probes

There are no reports of this compound serving as an intermediate in the synthesis of specific research probes. Research probes are specialized molecules designed to interact with biological targets to study their function, and intermediates for these probes are often documented in medicinal chemistry literature.

Scaffold Design and Modification in Medicinal Chemistry

No studies on the use of this compound in scaffold design or modification have been published.

Derivatization Strategies for Novel Analog Design

This section would typically cover the chemical modifications made to the parent molecule to create a library of related compounds (analogs) for biological testing. Common strategies include altering functional groups, such as the methoxy (B1213986) or methyl groups, to explore structure-activity relationships (SAR). However, no derivatization strategies for this compound have been described.

Bioisosteric Replacements and Scaffold Hopping Studies

There is no information on bioisosteric replacement or scaffold hopping studies involving this compound. Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties to improve the molecule's pharmacological profile. Scaffold hopping is a more drastic approach where the core structure of the molecule is replaced with a different one while aiming to retain similar biological activity. Neither of these advanced medicinal chemistry strategies has been applied to the specified compound in any available research.

Role in the Discovery of Lead Compounds for Further Preclinical Evaluation

The compound this compound has not been identified as a lead compound in any drug discovery program reported in the public domain. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better.

While the requested outline provides a structured approach to analyzing a chemical compound's role in research, the subject of this article, "this compound," does not appear in published scientific literature. Therefore, no data on its synthesis, applications, or role in medicinal chemistry can be provided.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of 3-(3-Methoxyphenyl)-3'-methylpropiophenone, and how should data interpretation be approached?

- Methodology : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic signals: the methoxy group ( ppm, singlet), aromatic protons (split patterns based on substitution), and carbonyl resonances ( ppm for ketones). HRMS confirms molecular weight (e.g., calculated for : 278.1307). Cross-validate with IR spectroscopy for functional groups (C=O stretch at ~1700 cm). Always compare with literature data for analogous compounds .

Q. How should waste containing this compound be handled to comply with environmental safety protocols?

- Methodology : Collect waste in chemically resistant containers labeled "halogenated/organic waste." Avoid aqueous disposal due to potential persistence. Neutralize acidic/basic byproducts before storage. Collaborate with certified waste management services for incineration or chemical degradation. Refer to OSHA HCS guidelines for hazard classification and disposal documentation .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

- Methodology : Common routes include Friedel-Crafts acylation of 3-methoxyphenyl derivatives with propiophenone precursors. Catalytic methods using Lewis acids (e.g., AlCl) or palladium on charcoal (for hydrogenation steps) are effective . Optimize by controlling temperature (e.g., 0–5°C for acylation), stoichiometry (1.2 eq acylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor by TLC and GC-MS to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(3-Methoxyphenyl)-3'-methylpropanone derivatives?

- Methodology : Conduct systematic SAR studies by synthesizing analogs (e.g., varying methoxy/methyl groups) and testing against standardized assays (e.g., MIC for antibacterial activity ). Use statistical tools (ANOVA, dose-response curves) to quantify potency differences. Address discrepancies by verifying compound purity (>95% via HPLC) and assay conditions (e.g., pH, solvent controls). Cross-reference with crystallographic data to confirm structural integrity .

Q. What experimental strategies are recommended for probing the metabolic stability of this compound in pharmacokinetic studies?

- Methodology : Use in vitro liver microsomal assays (e.g., rat/human CYP450 enzymes) to assess Phase I metabolism. Monitor metabolites via LC-MS/MS and compare retention times with synthetic standards. For in vivo studies, employ radiolabeled C-tracers to track distribution and excretion. Adjust dosage based on calculated PAC-1 (2.1 mg/m³) and PAC-3 (140 mg/m³) thresholds for safe handling .

Q. How can computational modeling enhance the design of this compound-based inhibitors for enzyme targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Correlate computational ΔG values with experimental IC data from enzymatic assays. Optimize substituents (e.g., fluorination at the 3'-position ) to improve selectivity and reduce off-target effects .

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining reproducibility?

- Methodology : Transition from batch to flow chemistry for exothermic reactions (e.g., acylation). Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Optimize solvent recovery (e.g., toluene distillation) and crystallization conditions (seeding, cooling rates). Document deviations using QbD (Quality by Design) principles and validate with DOE (Design of Experiments) .

Contradictions and Mitigation Strategies

- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–80% vs. 50–70% ) may stem from catalyst deactivation or moisture sensitivity. Mitigate by using anhydrous solvents and freshly activated molecular sieves.

- Bioactivity Inconsistencies : Differences in antibacterial potency (e.g., Gram-positive vs. Gram-negative ) could reflect membrane permeability. Address by modifying lipophilicity (logP) via pro-drug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.